3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
CAS No.: 946292-35-9
Cat. No.: VC11974458
Molecular Formula: C20H24N2O3S
Molecular Weight: 372.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946292-35-9 |
|---|---|
| Molecular Formula | C20H24N2O3S |
| Molecular Weight | 372.5 g/mol |
| IUPAC Name | 3-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
| Standard InChI | InChI=1S/C20H24N2O3S/c1-3-12-26(24,25)22-11-5-8-16-9-10-18(14-19(16)22)21-20(23)17-7-4-6-15(2)13-17/h4,6-7,9-10,13-14H,3,5,8,11-12H2,1-2H3,(H,21,23) |
| Standard InChI Key | LCCGVHZCOCOKNX-UHFFFAOYSA-N |
| SMILES | CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC(=C3)C |
| Canonical SMILES | CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC(=C3)C |
Introduction
Overview of the Compound
Chemical Name:
3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide.
Structural Breakdown:
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Core Structure: Tetrahydroquinoline is a bicyclic structure consisting of a benzene ring fused to a partially saturated pyridine ring.
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Substituents:
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A methyl group at position 3 of the quinoline core.
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A propane-1-sulfonyl group attached to the nitrogen atom at position 1.
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A benzamide moiety attached to position 7 of the quinoline ring.
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Potential Applications
Compounds with similar structures are often explored in medicinal chemistry due to their diverse biological activities. The following are potential applications based on structural analogs:
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Pharmaceutical Development:
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Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties.
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Sulfonamide groups often enhance water solubility and bioavailability, making such compounds suitable for drug design.
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Chemical Probes:
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Such compounds could serve as chemical probes in biological studies to investigate protein-ligand interactions.
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Hypothetical Synthesis
While no specific synthesis pathway is provided in the search results, a plausible route might involve:
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Formation of the Tetrahydroquinoline Core:
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Cyclization reactions starting from aniline derivatives and aldehydes/ketones.
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Introduction of the Propane-1-Sulfonyl Group:
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Sulfonylation of the nitrogen atom using propane sulfonyl chloride in the presence of a base.
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Attachment of the Benzamide Group:
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Amidation reaction using benzoyl chloride or benzoic acid derivatives.
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Research Directions
To fully characterize this compound:
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Spectroscopic Analysis: Techniques such as NMR (¹H and ¹³C), IR spectroscopy (to confirm functional groups), and mass spectrometry (to verify molecular weight).
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Biological Testing: Screening for antimicrobial or anticancer activity.
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Computational Studies: Molecular docking to predict interactions with biological targets.
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